molecular formula C9H17NO2 B13331016 Ethyl (R)-2-amino-2-cyclopentylacetate

Ethyl (R)-2-amino-2-cyclopentylacetate

Cat. No.: B13331016
M. Wt: 171.24 g/mol
InChI Key: QIHMFSRVNXGXQC-MRVPVSSYSA-N
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Description

Ethyl ®-2-amino-2-cyclopentylacetate is an organic compound with a unique structure that includes an ethyl ester group, an amino group, and a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ®-2-amino-2-cyclopentylacetate typically involves the esterification of ®-2-amino-2-cyclopentylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of Ethyl ®-2-amino-2-cyclopentylacetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids.

Types of Reactions:

    Oxidation: Ethyl ®-2-amino-2-cyclopentylacetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: The amino group in Ethyl ®-2-amino-2-cyclopentylacetate can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Studied for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl ®-2-amino-2-cyclopentylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl ®-2-amino-2-cyclopentylacetate can be compared with other similar compounds, such as:

    Ethyl 2-amino-2-cyclohexylacetate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring, leading to different steric and electronic properties.

    Methyl ®-2-amino-2-cyclopentylacetate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.

    Ethyl (S)-2-amino-2-cyclopentylacetate: The enantiomer of Ethyl ®-2-amino-2-cyclopentylacetate, which can have different biological activities due to its stereochemistry.

Ethyl ®-2-amino-2-cyclopentylacetate is unique due to its specific stereochemistry and the presence of both an amino group and a cyclopentyl ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl (2R)-2-amino-2-cyclopentylacetate

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1

InChI Key

QIHMFSRVNXGXQC-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C1CCCC1)N

Canonical SMILES

CCOC(=O)C(C1CCCC1)N

Origin of Product

United States

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